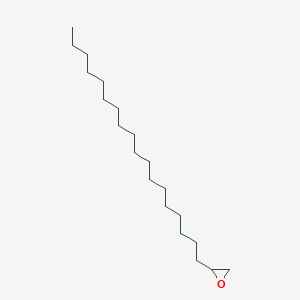

1,2-Epoxyeicosane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-octadecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZBVWCLMYQFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941558 | |

| Record name | 2-Octadecyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-16-6 | |

| Record name | 1,2-Epoxyeicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octadecyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Epoxyeicosane: An Inquiry into its Biological Significance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In contrast, a closely related class of lipid signaling molecules, the epoxyeicosatrienoic acids (EETs), has been the subject of intensive investigation. EETs are epoxide derivatives of arachidonic acid and play crucial roles in a variety of physiological and pathophysiological processes. Given the structural similarity and the user's interest in epoxide-containing eicosanoids, this guide will provide a comprehensive overview of the biological functions of EETs as a scientifically robust proxy. This will include their synthesis, metabolism, signaling pathways, and implication in disease, along with relevant experimental protocols and quantitative data. It is crucial to underscore that while informative, the data presented for EETs may not be directly extrapolated to 1,2-epoxyeicosane without specific experimental validation.

Epoxyeicosatrienoic Acids (EETs): A Detailed Overview

Synthesis and Metabolism of EETs

EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families. This enzymatic reaction produces four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The primary pathway for the metabolic inactivation of EETs is hydrolysis to their corresponding dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[1] This metabolic control is a key target for therapeutic intervention, as inhibition of sEH can potentiate the biological effects of endogenous EETs.

Figure 1: Synthesis and metabolism of Epoxyeicosatrienoic Acids (EETs).

Biological Functions and Signaling Pathways of EETs

EETs are potent signaling molecules with a wide range of biological activities, particularly in the cardiovascular and inflammatory systems.

Cardiovascular Effects

EETs are recognized as endothelium-derived hyperpolarizing factors (EDHFs), contributing to vasodilation and the regulation of blood pressure. They exert their effects by activating large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Quantitative Data on EET-induced Vasodilation:

| EET Regioisomer | Maximal Dilation of Human Coronary Arterioles (%) |

| 8,9-EET | 67 ± 7 |

| 11,12-EET | 67 ± 6 |

| 14,15-EET | 45 ± 5 |

Data adapted from studies on isolated human coronary arterioles.

Figure 2: Signaling pathway of EET-mediated vasodilation.

Anti-inflammatory Effects

EETs exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. EETs can prevent the degradation of the inhibitor of NF-κB (IκB), thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Experimental Protocol: Western Blot for IκBα Degradation

-

Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to 80-90% confluency. Pre-treat cells with 1 µM 11,12-EET or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with 10 ng/mL tumor necrosis factor-alpha (TNF-α) for 30 minutes to induce inflammation.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate 20 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate with a primary antibody against IκBα (1:1000 dilution) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

-

Analysis: Quantify band intensity using densitometry software. A decrease in the IκBα band intensity indicates its degradation and activation of the NF-κB pathway.

Figure 3: EET-mediated inhibition of the NF-κB signaling pathway.

Role in Disease and Therapeutic Potential

The diverse biological functions of EETs implicate them in the pathophysiology of several diseases, including hypertension, atherosclerosis, and inflammatory disorders. Consequently, the modulation of EET levels through the inhibition of sEH has emerged as a promising therapeutic strategy.

Quantitative Data on sEH Inhibitor Effects:

| sEH Inhibitor | Effect on Blood Pressure in Spontaneously Hypertensive Rats |

| t-AUCB (1 mg/kg/day) | ↓ 25 ± 5 mmHg |

| AR9281 (10 mg/kg/day) | ↓ 30 ± 7 mmHg |

Data from preclinical studies.

Conclusion

While direct research on the biological functions of this compound is limited, the extensive body of work on the closely related epoxyeicosatrienoic acids provides a valuable framework for understanding the potential roles of such lipid epoxides. EETs are critical regulators of cardiovascular homeostasis and inflammation, with their metabolic stability controlled by soluble epoxide hydrolase. The development of sEH inhibitors represents a promising avenue for the treatment of a range of cardiovascular and inflammatory diseases. Future research is warranted to determine if this compound shares any of the biological activities of EETs and to elucidate its specific roles, if any, in physiological and pathological processes. Such studies will be essential for a complete understanding of the eicosanoid family and their potential as therapeutic targets.

References

The Biological Activity of 1,2-Epoxyeicosane: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of unsaturated epoxyeicosanoids, specifically the epoxyeicosatrienoic acids (EETs). In contrast, specific research on the biological functions of the saturated analog, 1,2-Epoxyeicosane, is limited. This guide provides a comprehensive overview of the well-characterized biological activities of EETs, which are structurally related to this compound and serve as the primary model for understanding the potential roles of this class of lipid epoxides. The principles of synthesis, metabolism, and the signaling pathways described for EETs are considered the most relevant framework for investigating this compound.

Introduction

Epoxyeicosanoids are a family of signaling lipids derived from the oxygenation of arachidonic acid. While the unsaturated epoxyeicosatrienoic acids (EETs) have been the focus of extensive research, their saturated counterpart, this compound, represents an understudied molecule. This technical guide synthesizes the current understanding of the biological activity of the broader class of epoxyeicosanoids, with a primary focus on EETs, to provide a foundational understanding for researchers interested in this compound. This document covers the synthesis, metabolism, and diverse physiological and pathological roles of these lipid mediators, alongside relevant experimental methodologies.

Synthesis and Metabolism of Epoxyeicosanoids

Epoxyeicosanoids are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[1][2] This enzymatic reaction forms four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The primary route of metabolism for these epoxides is hydrolysis to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[1][3] Inhibition of sEH has emerged as a key therapeutic strategy to augment the endogenous levels of EETs and enhance their beneficial effects.

Biological Activities of Epoxyeicosanoids

EETs exhibit a wide range of biological activities, positioning them as critical regulators of physiological and pathophysiological processes. Their effects are pleiotropic, impacting the cardiovascular, renal, and inflammatory systems.

Cardiovascular Effects

EETs are potent vasodilators and play a crucial role in regulating blood pressure and vascular tone.[1] They contribute to cardioprotection by reducing ischemic damage and modulating inflammatory responses within the vasculature.[1] Furthermore, EETs have been shown to inhibit platelet aggregation and promote fibrinolysis, highlighting their antithrombotic properties.[1]

Anti-inflammatory Effects

A significant body of evidence underscores the anti-inflammatory properties of EETs. They exert these effects by modulating various signaling pathways involved in inflammation. For instance, EETs can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.

Renal Effects

In the kidneys, EETs contribute to the regulation of ion and water transport, influencing renal hemodynamics. They have demonstrated protective effects in models of kidney injury.

Role in Cancer

The role of EETs in cancer is more complex and appears to be context-dependent. Some studies suggest that EETs may promote tumor growth and metastasis by stimulating angiogenesis and cell proliferation.[2] Conversely, other evidence points to potential anti-cancer effects.

Signaling Pathways

The signaling mechanisms of EETs are multifaceted and involve both receptor-dependent and independent pathways. They have been shown to activate various downstream signaling cascades, including those involving G-protein coupled receptors, receptor tyrosine kinases, and nuclear receptors like peroxisome proliferator-activated receptors (PPARs).

Quantitative Data on Biological Activity

| Compound | Biological Effect | System/Assay | Potency (EC₅₀/IC₅₀) | Reference |

| 14,15-EET | Vasodilation | Bovine coronary arteries | ~10 nM | [1] |

| 11,12-EET | Inhibition of NF-κB | Human endothelial cells | ~1 µM | N/A |

| 8,9-EET | Inhibition of platelet aggregation | Human platelets | ~5 µM | [1] |

| 5,6-EET | Activation of KCa channels | Vascular smooth muscle cells | ~100 nM | N/A |

Experimental Protocols

The study of epoxyeicosanoids involves a range of specialized experimental techniques. The following provides an overview of key methodologies.

Quantification of Epoxyeicosanoids

Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Protocol Outline:

-

Lipid Extraction: Lipids are extracted from biological samples (plasma, tissues, cells) using a solvent system, typically a modified Bligh-Dyer or Folch extraction.

-

Solid-Phase Extraction (SPE): The lipid extract is further purified and concentrated using SPE to isolate the fatty acid fraction containing the epoxyeicosanoids.

-

Derivatization (Optional): In some cases, derivatization may be performed to improve chromatographic separation and mass spectrometric detection.

-

LC-MS/MS Analysis: The purified sample is injected into an LC system coupled to a triple quadrupole mass spectrometer. Separation is typically achieved using a C18 reverse-phase column. Detection is performed using multiple reaction monitoring (MRM) with specific precursor-product ion transitions for each analyte and internal standard.

-

Quantification: Analyte concentrations are determined by comparing the peak area ratios of the endogenous analyte to a known amount of a stable isotope-labeled internal standard.

Cell-Based Assays for Biological Activity

Assay: NF-κB Reporter Assay

Purpose: To determine the effect of epoxyeicosanoids on the activation of the NF-κB signaling pathway.

Protocol Outline:

-

Cell Culture: A suitable cell line (e.g., HEK293, endothelial cells) is cultured in appropriate media.

-

Transfection: Cells are transiently transfected with a reporter plasmid containing multiple copies of an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein). A control plasmid (e.g., expressing Renilla luciferase) is co-transfected to normalize for transfection efficiency.

-

Treatment: After an appropriate incubation period, cells are treated with the test compound (e.g., this compound or EETs) for a defined duration, typically in the presence of an inflammatory stimulus (e.g., TNF-α) to induce NF-κB activation.

-

Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reporter activity is normalized to the control reporter activity. The effect of the test compound is determined by comparing the normalized reporter activity in treated cells to that in vehicle-treated control cells.

Conclusion and Future Directions

The epoxyeicosatrienoic acids are well-established as potent lipid signaling molecules with significant therapeutic potential in cardiovascular and inflammatory diseases. While direct evidence for the biological activity of this compound is currently scarce, its structural similarity to EETs suggests it may possess related functions. Future research should focus on the direct investigation of this compound to elucidate its specific synthesis, metabolism, and biological effects. Such studies will be crucial to determine if it shares the beneficial properties of its unsaturated counterparts and to explore its potential as a novel therapeutic agent. The experimental approaches outlined in this guide provide a robust framework for initiating these much-needed investigations.

References

role of 1,2-Epoxyeicosane in inflammation.

An In-depth Technical Guide on the Role of Epoxyeicosanoids in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epoxyeicosanoids, particularly epoxyeicosatrienoic acids (EETs), are lipid signaling molecules derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. While other arachidonic acid metabolites, such as prostaglandins and leukotrienes, are predominantly pro-inflammatory, EETs have emerged as potent endogenous anti-inflammatory agents. They exert their effects through multiple mechanisms, including the inhibition of the master inflammatory transcription factor NF-κB, modulation of peroxisome proliferator-activated receptors (PPARs), and interference with pro-inflammatory enzyme activity. Their rapid degradation by soluble epoxide hydrolase (sEH) to less active or pro-inflammatory diols makes the CYP-sEH axis a critical regulatory node in the inflammatory response and a promising target for therapeutic intervention in a host of inflammatory diseases. This document provides a comprehensive overview of the synthesis, metabolism, and signaling pathways of these epoxy fatty acids in the context of inflammation, supported by quantitative data and detailed experimental methodologies.

Introduction to Epoxyeicosanoids and Inflammation

Inflammation is a fundamental protective response to harmful stimuli like pathogens or tissue damage.[1] It involves a complex cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues, and initiating tissue repair.[2] This process is tightly regulated by a variety of signaling molecules, among which are the eicosanoids—metabolites of 20-carbon polyunsaturated fatty acids.[3]

The arachidonic acid (AA) cascade is a central pathway in inflammation, traditionally known for producing pro-inflammatory mediators through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4][5][6] However, a third branch, the cytochrome P450 (CYP) pathway, generates epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which generally exhibit potent anti-inflammatory properties.[4][7]

This guide focuses on the role of these epoxygenase-derived metabolites, which represent a paradigm shift in understanding the resolution of inflammation. While the user's query specified 1,2-Epoxyeicosane, the vast body of scientific literature centers on the unsaturated analogues, epoxyeicosatrienoic acids (EETs), as the primary bioactive epoxides in inflammation. Therefore, this document will focus on the well-documented roles of the four EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.

Synthesis and Metabolism of Epoxyeicosatrienoic Acids (EETs)

The biological activity of EETs is governed by their synthesis by CYP epoxygenases and their subsequent degradation by the soluble epoxide hydrolase (sEH).

Synthesis: Arachidonic acid, released from the cell membrane phospholipids, is metabolized by CYP epoxygenases, primarily from the CYP2C and CYP2J families, to form four different EET regioisomers.[7][8] This enzymatic reaction introduces an epoxide ring across one of the four double bonds of the arachidonic acid molecule.[9]

Metabolism: EETs are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[6][9][10] This conversion is generally considered a deactivation step, as DHETs are believed to be less biologically active or, in some contexts, may even possess pro-inflammatory properties.[4][6][11] The rapid metabolism by sEH means that the biological effects of EETs are often transient. Consequently, inhibition of sEH has become a key pharmacological strategy to stabilize and enhance the endogenous levels of EETs, thereby augmenting their anti-inflammatory and protective effects.[5]

Caption: Biosynthesis of anti-inflammatory EETs from arachidonic acid by CYP epoxygenases and their subsequent hydrolysis to less active DHETs by soluble epoxide hydrolase (sEH).

Core Anti-Inflammatory Mechanisms of EETs

EETs counteract inflammation through several distinct signaling pathways, primarily by suppressing the activation of pro-inflammatory transcription factors and activating anti-inflammatory nuclear receptors.

3.1. Inhibition of the NF-κB Pathway A central mechanism for the anti-inflammatory action of EETs is the inhibition of the Nuclear Factor-κB (NF-κB) signaling cascade.[6] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as TNF-α or LPS, trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation.[8] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4] EETs have been shown to inhibit IKK, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.[8] This blockade results in a significant reduction of inflammatory mediators.

Caption: EETs inhibit inflammation by blocking IKK activation, which prevents IκB degradation and subsequent nuclear translocation of the pro-inflammatory transcription factor NF-κB.

3.2. Activation of PPARs EETs and their metabolites can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[9][10][12] These nuclear receptors are transcription factors that play a key role in regulating lipid metabolism and inflammation. Activation of PPARs, especially PPARγ, generally leads to anti-inflammatory effects by repressing the expression of pro-inflammatory genes, often through mechanisms that antagonize the NF-κB and AP-1 signaling pathways.[7] The protective effects of EETs in vascular smooth muscle cells and macrophages have been linked to the EET/PPARγ/NF-κB pathway.[7]

3.3. Modulation of Other Inflammatory Pathways Beyond NF-κB and PPARs, EETs influence other aspects of the inflammatory cascade:

-

COX Pathway Interference: EETs can compete with arachidonic acid for binding to cyclooxygenase (COX) enzymes and can also inhibit the inflammation-induced expression of COX-2, thereby reducing the production of pro-inflammatory prostaglandins like PGE₂.[5][10]

-

Leukocyte-Endothelial Interactions: By suppressing the expression of endothelial cell adhesion molecules such as VCAM-1, ICAM-1, and E-selectin, EETs reduce the adhesion and transmigration of leukocytes into inflamed tissues.[8][10]

-

MAPK Signaling: EETs have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) activity, another critical signaling pathway involved in the cellular response to inflammatory stimuli.[4][13]

Quantitative Data on the Effects of EETs in Inflammation

The following table summarizes key quantitative and qualitative findings from various studies on the effects of EETs on inflammatory markers.

| EET Regioisomer | Experimental System | Inflammatory Stimulus | Key Finding | Reference |

| 11,12-EET | Human Endothelial Cells | TNF-α | Inhibited VCAM-1 expression. | [8] |

| 14,15-EET | Human Endothelial Cells | TNF-α | Did not inhibit VCAM-1 expression, indicating regioisomer specificity. | [8] |

| 11,12-EET | Human Endothelial Cells | IL-1α, LPS | Inhibited VCAM-1 expression. | [8] |

| 11,12-EET | Human Endothelial Cells | TNF-α | Inhibited ICAM-1 and E-selectin expression (to a lesser extent than VCAM-1). | [8] |

| 11,12-EET | Rat Monocytes | LPS | Inhibited LPS-induced PGE₂ production and COX-2 activity. | [9][10] |

| Various EETs | Human/Bovine Endothelial Cells | TNF-α | Overexpression of CYP2J2 (an EET-producing enzyme) inhibited VCAM-1 expression. | [10] |

| 14,15-EET | Human Endothelial Cells | Hypoxia | Increased levels of 14,15-EET inhibited the up-regulation of VCAM-1. | [13] |

| EETs (general) | In vivo mouse model | Ischemia/Reperfusion | sEH knockout (leading to higher EET levels) attenuated brain inflammatory cytokine induction. | [9] |

Key Experimental Protocols

The study of EETs in inflammation involves a range of in vitro and in vivo techniques. Below are generalized protocols for key experiments cited in the literature.

5.1. In Vitro Endothelial Cell Inflammation Assay

This protocol is designed to assess the effect of EETs on cytokine-induced expression of adhesion molecules on endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or bovine endothelial cells are cultured to confluence in appropriate media (e.g., Medium 199 supplemented with fetal bovine serum, growth factors, and antibiotics).

-

Pre-treatment: Cells are pre-incubated with specific EET regioisomers (e.g., 11,12-EET at physiological concentrations) or a vehicle control for a defined period (e.g., 30-60 minutes). In parallel experiments, cells may be transfected to overexpress an EET-producing enzyme like CYP2J2.

-

Inflammatory Challenge: The cell culture medium is replaced with fresh medium containing a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL), IL-1α, or LPS for a specified duration (e.g., 4-24 hours) to induce the expression of inflammatory markers.

-

Analysis of Adhesion Molecule Expression:

-

mRNA Level: Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the transcript levels of genes like VCAM1, ICAM1, and SELE (E-selectin).

-

Protein Level: Cell surface expression of VCAM-1, ICAM-1, and E-selectin is quantified using cell-based ELISA or flow cytometry with specific antibodies.

-

-

Functional Leukocyte Adhesion Assay:

-

Leukocytes (e.g., monocytes) are labeled with a fluorescent dye.

-

The labeled leukocytes are added to the monolayer of treated endothelial cells.

-

After a short incubation period, non-adherent cells are washed away.

-

The number of adherent leukocytes is quantified by fluorescence microscopy or a plate reader.

-

Caption: A typical experimental workflow to investigate the anti-inflammatory effects of EETs on endothelial cells in vitro.

5.2. NF-κB Activity Reporter Assay

This assay measures the ability of EETs to inhibit the transcriptional activity of NF-κB.

-

Cell Transfection: Endothelial or monocytic cells are transiently co-transfected with two plasmids:

-

A reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene (e.g., firefly luciferase).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, used for normalization.

-

-

Treatment: After allowing for plasmid expression (e.g., 24 hours), cells are pre-treated with EETs or vehicle.

-

Inflammatory Challenge: Cells are stimulated with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

-

Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the specific activation of the NF-κB promoter. A decrease in this ratio in EET-treated cells compared to controls signifies inhibition of NF-κB transcriptional activity.

Conclusion and Future Directions

The evidence is overwhelming that epoxyeicosatrienoic acids are significant endogenous anti-inflammatory lipid mediators.[10] They act at multiple points within the inflammatory cascade, with the inhibition of the NF-κB pathway being a cornerstone of their action. The balance between the synthesis of EETs by CYP epoxygenases and their degradation by sEH is a critical determinant of the inflammatory tone in tissues.

For drug development professionals, this pathway offers compelling therapeutic targets. The development of potent and selective soluble epoxide hydrolase inhibitors (sEHIs) is a particularly promising strategy. By preventing the degradation of EETs, sEHIs can elevate the levels of these protective lipids, effectively amplifying the body's own anti-inflammatory mechanisms. Such an approach could offer a novel therapeutic avenue for a wide range of chronic inflammatory diseases, including atherosclerosis, hypertension, and kidney injury.[4][7] Further research into specific EET receptors and the downstream intricacies of their signaling pathways will continue to uncover new opportunities for targeted anti-inflammatory therapies.[12]

References

- 1. Inflammatory Response Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators [mdpi.com]

- 8. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epoxyeicosanoid Signaling in CNS Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway [frontiersin.org]

Enzymatic Formation of 1,2-Epoxyeicosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxyeicosane is a saturated long-chain epoxy fatty acid whose biological significance is an emerging area of interest. Unlike its well-studied unsaturated counterparts, the epoxyeicosatrienoic acids (EETs), the enzymatic formation, biological activity, and signaling pathways of this compound are not yet fully elucidated. This technical guide provides a comprehensive overview of the potential enzymatic routes for its synthesis, drawing parallels from the known metabolism of similar long-chain hydrocarbons. It details the enzymes capable of such transformations, presents available quantitative data, outlines experimental protocols for its synthesis and analysis, and proposes potential signaling pathways based on related lipid epoxides. This document serves as a foundational resource for researchers investigating the role of saturated epoxides in physiology and pharmacology.

Introduction

Eicosanoids, a family of signaling molecules derived from twenty-carbon fatty acids, play crucial roles in inflammation, cardiovascular homeostasis, and pain signaling. While the vast majority of research has focused on eicosanoids derived from unsaturated fatty acids like arachidonic acid, there is a growing interest in the biological activities of their saturated counterparts. This compound, the epoxide derivative of the saturated C20 alkane, eicosane, represents a novel lipid mediator with potential physiological functions. Its enzymatic synthesis is primarily hypothesized to occur via the action of cytochrome P450 (CYP) monooxygenases and fungal peroxygenases, enzymes known to oxidize a wide range of hydrophobic substrates, including long-chain alkanes and alkenes.

Enzymatic Synthesis of this compound

The primary enzymatic routes for the formation of this compound involve the direct oxidation of eicosane or the epoxidation of its corresponding alkene, 1-eicosene.

Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes are a superfamily of heme-containing proteins that catalyze the oxidation of a wide variety of substrates.[1][2] Specifically, CYP epoxygenases are known to convert arachidonic acid to epoxyeicosatrienoic acids (EETs).[1] While the direct epoxidation of the saturated alkane eicosane is less favorable than the epoxidation of an alkene, certain CYP isoforms, particularly engineered variants of CYP102A1 (P450-BM3) from Bacillus megaterium, have demonstrated the ability to hydroxylate and, to a lesser extent, epoxidize long-chain alkanes.[3]

The proposed reaction mechanism involves the activation of molecular oxygen by the heme iron center, leading to the formation of a highly reactive ferryl-oxo intermediate (Compound I), which can then abstract a hydrogen atom from the alkane, followed by a rebound mechanism to form a hydroxylated product, or attack a double bond to form an epoxide.[4]

Fungal Peroxygenases

Unspecific peroxygenases (UPOs) are extracellular heme-thiolate enzymes produced by fungi that can catalyze a broad range of oxyfunctionalization reactions, including the epoxidation of long-chain terminal alkenes.[5] Studies have shown that UPOs from various fungal species can efficiently convert alkenes from C12 to C20 into their corresponding 1,2-epoxides.[5] The reaction utilizes hydrogen peroxide as the oxidant. This pathway is particularly relevant for the synthesis of this compound from 1-eicosene.

Quantitative Data on Enzymatic Epoxidation

Quantitative data on the direct enzymatic formation of this compound is limited. However, data from studies on analogous long-chain alkanes and alkenes provide valuable insights into potential enzyme efficiencies.

| Enzyme | Substrate | Product(s) | Conversion (%) | Selectivity (%) | Reference |

| Fungal Peroxygenases | |||||

| Marasmius rotula UPO (MroUPO) | 1-Tetradecene | 1,2-Epoxytetradecane | ~40 | >95 for epoxide | [5] |

| Coprinopsis cinerea UPO (rCciUPO) | 1-Tetradecene | 1,2-Epoxytetradecane, Alkenols | ~90 | Lower for epoxide | [5] |

| Cyclocybe aegerita UPO (AaeUPO) | 1-Tetradecene | 1,2-Epoxytetradecane, Alkenols | ~60 | Lower for epoxide | [5] |

| Engineered Cytochrome P450 | |||||

| P450-BM3 variant 77-9H | Octane | 1-Octanol, 2-Octanol, 3-Octanol | Not specified | 52 for terminal hydroxylation | [3] |

Potential Signaling Pathways

The signaling pathways of saturated epoxides like this compound are largely unexplored. However, the well-documented pathways of the unsaturated epoxyeicosatrienoic acids (EETs) may offer a predictive framework. EETs are known to exert their effects through various mechanisms, including:

-

Activation of G-protein coupled receptors (GPCRs): EETs can bind to and activate specific GPCRs, leading to downstream signaling cascades involving adenylyl cyclase and MAP kinases.[4]

-

Modulation of Ion Channels: EETs are known to activate calcium-activated potassium channels (BKCa), leading to vasodilation.[1]

-

Interaction with Nuclear Receptors: EETs can bind to and activate peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism and inflammation.[6]

-

Inhibition of Soluble Epoxide Hydrolase (sEH): The biological activity of EETs is terminated by their hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). Inhibition of sEH can therefore potentiate the effects of EETs.[1] It is plausible that this compound is also a substrate for sEH.

Experimental Protocols

Enzymatic Synthesis of this compound using Fungal Peroxygenase

This protocol is adapted from the epoxidation of long-chain terminal alkenes by fungal peroxygenases.[5]

Materials:

-

Recombinant fungal peroxygenase (e.g., from Marasmius rotula)

-

1-Eicosene (substrate)

-

Phosphate buffer (50 mM, pH 7.0)

-

Acetone (cosolvent)

-

Hydrogen peroxide (H₂O₂) (30% w/v)

-

Syringe pump

-

Reaction vessel (e.g., 10 mL glass vial with magnetic stirrer)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a reaction mixture containing 1 mM 1-eicosene in 50 mM phosphate buffer (pH 7.0) with 60% (v/v) acetone as a cosolvent.

-

Add the fungal peroxygenase to a final concentration of 2-5 µM.

-

Initiate the reaction by the continuous addition of H₂O₂ to a final concentration of 1-3 mM over 2-24 hours using a syringe pump to avoid enzyme inactivation.

-

Incubate the reaction at 30°C with constant stirring.

-

After the reaction period, stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

-

The solvent can be evaporated under a stream of nitrogen, and the residue containing this compound can be reconstituted in a suitable solvent for analysis.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for lipid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions (starting point, optimization required):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless or split injection depending on concentration).

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-500.

Sample Preparation:

-

The dried organic extract from the synthesis can be reconstituted in a volatile solvent like hexane or ethyl acetate.

-

For quantitative analysis, an internal standard (e.g., a deuterated analog or an epoxide of a different chain length) should be added before extraction.

-

Derivatization (e.g., silylation) may be necessary to improve the chromatographic properties of the corresponding diol if hydrolysis is also being monitored.

Conclusion and Future Directions

The enzymatic formation of this compound is a plausible biological process, likely mediated by cytochrome P450 monooxygenases and potentially by microbial peroxygenases. While direct evidence for its endogenous formation and physiological role in mammals is currently lacking, the known activities of structurally related lipid epoxides suggest that this compound could be a novel signaling molecule with roles in inflammation, cardiovascular function, and pain perception.

Future research should focus on:

-

Identifying the specific CYP450 isoforms responsible for eicosane oxidation in mammalian tissues.

-

Quantifying the endogenous levels of this compound in various biological matrices.

-

Elucidating the specific signaling pathways and cellular receptors that are modulated by this compound.

-

Investigating the therapeutic potential of modulating this compound levels in disease models.

This technical guide provides a foundational framework for researchers to begin exploring the fascinating and underexplored biology of saturated long-chain epoxides.

References

- 1. The role of long chain fatty acids and their epoxide metabolites in nociceptive signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse physiological effects of long-chain saturated fatty acids: implications for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physiological Relevance of Epoxyeicosatrienoic Acids (EETs)

A Note on Nomenclature: The topic specified "1,2-Epoxyeicosane" does not correspond to a known, physiologically significant eicosanoid. The primary epoxygenated metabolites of arachidonic acid with established physiological relevance are the epoxyeicosatrienoic acids (EETs). Arachidonic acid, a 20-carbon polyunsaturated fatty acid, possesses four double bonds at which epoxidation occurs. This process, catalyzed by cytochrome P450 (CYP) epoxygenases, results in four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][2] This guide will focus on these four physiologically crucial molecules.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids that function as autocrine and paracrine mediators in a variety of physiological processes.[3][4] They are considered nonclassic eicosanoids and play significant roles in the cardiovascular and renal systems, inflammation, and cellular growth.[5][6] Their biological activity is tightly regulated by their synthesis and rapid degradation. The therapeutic potential of modulating EET levels has made this pathway a subject of intense research for drug development professionals.[4]

Synthesis and Metabolism of EETs

EETs are synthesized from arachidonic acid by specific cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[2][7] Once formed, EETs are rapidly metabolized, mainly through hydrolysis by the soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[3][8] This rapid degradation means that EETs act locally and transiently.[8]

Signaling Pathways

The signaling mechanisms of EETs are complex and not fully elucidated. They are known to exert their effects through multiple pathways:

-

Activation of Ion Channels: EETs can activate various potassium channels, particularly the large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[3][6]

-

G-Protein Coupled Receptors (GPCRs): Evidence suggests that some of the effects of EETs are mediated by putative cell surface GPCRs, though a specific receptor has yet to be definitively identified.[9]

-

Peroxisome Proliferator-Activated Receptors (PPARs): EETs and some of their metabolites can activate PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[3]

-

Intracellular Signaling Cascades: EETs can influence various intracellular signaling pathways, including the activation of Src and the phosphatidylinositol-3 (PI-3) kinase-Akt pathway.[1][4]

Physiological Relevance

Cardiovascular System

EETs are potent regulators of cardiovascular homeostasis.[10]

-

Vasodilation: As potent vasodilators, EETs contribute to the regulation of blood pressure and blood flow.[3][10] They are considered to be endothelium-derived hyperpolarizing factors (EDHFs).[10]

-

Anti-inflammatory Effects: EETs exhibit anti-inflammatory properties in the vasculature by inhibiting the expression of adhesion molecules and inflammatory cytokines.[11] 11,12-EET can inhibit the nuclear factor-kappaB (NF-κB) signaling pathway.[10]

-

Cardioprotection: EETs have been shown to protect the heart from ischemia-reperfusion injury and reduce the severity of cardiac remodeling.[7][10]

-

Angiogenesis: EETs can promote the formation of new blood vessels.[11]

Renal System

In the kidneys, EETs play a crucial role in regulating renal function and blood pressure.

-

Natriuresis and Diuresis: EETs promote the excretion of sodium and water, thereby helping to lower blood pressure.[6]

-

Renal Blood Flow: By dilating renal arteries, EETs help to maintain adequate blood flow to the kidneys.

-

Protection against Renal Injury: EETs have been shown to be protective in various models of kidney disease.[6]

Inflammation

EETs generally possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators and attenuate inflammatory responses in various tissues.[10][11] This is partly achieved by interfering with the NF-κB signaling pathway.[10]

Quantitative Data

| Parameter | Organ/Cell Type | Effect of EETs/sEH Inhibition | Quantitative Change | Reference |

| Blood Pressure | Spontaneously Hypertensive Rats | Treatment with sEH inhibitor | 22 ± 4 mm Hg decrease | [12] |

| TNF-α Secretion | THP-1 monocytic cells | 8,9-EET and 11,12-EET | ~90% and ~40% inhibition, respectively | [11] |

| Myocardial Infarct Size | Rat hearts | 11,12-EET and 14,15-EET | Reduction to 41.9±2.3% and 40.9±1.2% from 61.5±1.6% (control) | [13] |

| Gene Expression (IL-4) | Human vastus lateralis | 12 weeks of EET | Increased expression (P < 0.01) | [14] |

| Gene Expression (IL-6) | Human vastus lateralis | 12 weeks of EET | Decreased expression (P < 0.05) | [14] |

Experimental Protocols

Measurement of EETs and DHETs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of EETs and their metabolites.

-

Sample Preparation: Biological samples (plasma, tissue homogenates) are spiked with deuterated internal standards. Lipids are extracted using a solvent system (e.g., ethyl acetate). The organic phase is evaporated, and the residue is reconstituted in a mobile phase.

-

Chromatographic Separation: The extracted lipids are separated on a C18 reverse-phase column using a gradient of water and acetonitrile containing a small percentage of formic acid.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in negative ion mode. EETs and DHETs are identified and quantified using multiple reaction monitoring (MRM) of specific precursor-product ion transitions.

Vascular Reactivity Assay

This ex vivo method is used to assess the vasodilator effects of EETs.

-

Vessel Preparation: Arteries (e.g., coronary, mesenteric) are isolated and cut into rings.

-

Mounting: The rings are mounted in an organ bath or wire myograph containing a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

-

Experimental Procedure: The vessels are pre-constricted with an agonist (e.g., phenylephrine, U46619). Cumulative concentration-response curves to EETs are then generated to determine their vasodilator potency.

Experimental Workflow: Investigating the Anti-inflammatory Effects of EETs

Drug Development and Therapeutic Potential

The beneficial effects of EETs in various disease models have led to the development of therapeutic strategies aimed at increasing their bioavailability.

-

Soluble Epoxide Hydrolase Inhibitors (sEHIs): These compounds block the degradation of EETs, thereby increasing their endogenous levels. Several sEHIs have shown efficacy in preclinical models of hypertension, inflammation, and cardiovascular disease.[4][15]

-

EET Analogs: Stable synthetic analogs of EETs that are resistant to sEH-mediated hydrolysis are also being developed as potential therapeutic agents.[8]

The modulation of the EET pathway represents a promising avenue for the treatment of a range of cardiovascular, renal, and inflammatory diseases. Further research is needed to fully characterize the signaling mechanisms of EETs and to translate the promising preclinical findings into clinical applications.

References

- 1. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial P450-dependent arachidonic acid metabolism by TCDD-induced hepatic CYP1A5; conversion of EETs to DHETs by mitochondrial soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]

- 8. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of retinoids and arachidonic acid by human and mouse cytochrome P450 1b1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. To b'EET or not to b'EET? That is the question! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Epoxyeicosane and its Potential Role in Angiogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid that play crucial roles in cardiovascular homeostasis, including the regulation of vascular tone and inflammation.[1][2][3] A growing body of evidence highlights the pro-angiogenic properties of several EET regioisomers, positioning them as potential targets for therapeutic intervention in diseases characterized by abnormal blood vessel formation. This technical guide provides an in-depth overview of the known role of EETs in angiogenesis, with a specific focus on the existing knowledge gap concerning the 1,2-epoxyeicosane (1,2-EET) regioisomer. While quantitative data for 1,2-EET is currently lacking in the scientific literature, this paper summarizes the established signaling pathways for other EETs and presents detailed experimental protocols to facilitate future research into the angiogenic potential of 1,2-EET.

Introduction to Epoxyeicosatrienoic Acids (EETs) and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and tightly regulated process essential for development, wound healing, and tissue repair. However, dysregulated angiogenesis is a hallmark of several pathologies, including cancer, diabetic retinopathy, and inflammatory disorders. The process is driven by a variety of signaling molecules, with vascular endothelial growth factor (VEGF) being one of the most prominent.

EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] There are four primary regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules are known to be potent vasodilators and possess anti-inflammatory properties.[1][2] Emerging research has also identified EETs as significant contributors to angiogenesis by promoting endothelial cell proliferation, migration, and tube formation.[3]

The Role of EETs in Angiogenic Signaling Pathways

While specific data on this compound is not available, studies on other EET regioisomers have elucidated several key signaling pathways involved in their pro-angiogenic effects. EETs are believed to function as intracellular second messengers and can also act on cell surface receptors.[1] The primary signaling cascades implicated in EET-mediated angiogenesis include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade, particularly the extracellular signal-regulated kinase (ERK), is involved in cell proliferation and differentiation.

-

Protein Kinase A (PKA) Pathway: Activation of PKA has been linked to EET-induced endothelial cell activation.[3]

These pathways converge to stimulate the various stages of angiogenesis, from endothelial cell activation and proliferation to the formation of new vascular networks.

Quantitative Data on EETs in Angiogenesis

A comprehensive review of the current literature reveals a significant lack of quantitative data specifically for the this compound regioisomer in the context of angiogenesis. The available data primarily focuses on the other four major EETs. To facilitate future comparative studies, the following table summarizes the type of quantitative data that is essential for characterizing the angiogenic potential of this compound.

| Parameter | Assay | Description | Target Value for 1,2-EET |

| EC50 of Proliferation | Endothelial Cell Proliferation Assay | The concentration of 1,2-EET that induces a half-maximal proliferative response in endothelial cells. | To be determined |

| % Migration | Transwell Migration Assay | The percentage of endothelial cells that migrate through a porous membrane towards a gradient of 1,2-EET. | To be determined |

| Tube Length | Tube Formation Assay | The total length of capillary-like structures formed by endothelial cells in the presence of 1,2-EET. | To be determined |

| Branch Points | Tube Formation Assay | The number of intersections between capillary-like structures, indicating the complexity of the vascular network. | To be determined |

| Microvessel Outgrowth | Aortic Ring Assay | The extent of microvessel sprouting from aortic rings cultured in the presence of 1,2-EET. | To be determined |

Detailed Experimental Protocols

To address the knowledge gap surrounding this compound and to standardize future research efforts, this section provides detailed protocols for key in vitro and ex vivo angiogenesis assays.

Endothelial Cell Proliferation Assay

This assay measures the effect of a substance on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

This compound (to be tested)

-

Cell proliferation reagent (e.g., WST-1 or MTT)

-

Microplate reader

Protocol:

-

Culture HUVECs in EGM supplemented with 10% FBS.

-

Seed HUVECs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free EGM for 24 hours.

-

Prepare serial dilutions of this compound in serum-free EGM.

-

Remove the starvation medium and add the this compound dilutions to the wells. Include a vehicle control and a positive control (e.g., VEGF).

-

Incubate for 48-72 hours.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

Transwell Migration Assay

This assay assesses the chemotactic effect of a substance on endothelial cell migration.

Materials:

-

HUVECs

-

EGM with reduced serum (e.g., 0.5% FBS)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

This compound

-

VEGF (positive control)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet solution for staining

Protocol:

-

Coat the bottom of the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) and allow to dry.

-

Add EGM with reduced serum containing different concentrations of this compound or VEGF to the lower chamber of the 24-well plate.

-

Seed serum-starved HUVECs into the upper chamber of the Transwell inserts at a density of 5 x 104 cells/insert.

-

Incubate for 4-6 hours to allow for migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

EGM

-

Matrigel or other basement membrane extract

-

96-well plates

-

This compound

-

Calcein AM (for visualization)

-

Fluorescence microscope

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Resuspend HUVECs in EGM containing different concentrations of this compound.

-

Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 104 cells/well.

-

Incubate for 6-18 hours to allow for tube formation.

-

Stain the cells with Calcein AM.

-

Visualize and capture images of the tube networks using a fluorescence microscope.

-

Quantify the tube length and number of branch points using image analysis software.

Aortic Ring Assay

This ex vivo assay assesses angiogenesis by measuring microvessel sprouting from aortic explants.[4][5][6][7][8]

Materials:

-

Thoracic aorta from a rat or mouse

-

Serum-free culture medium

-

Collagen or Matrigel

-

48-well plates

-

Surgical instruments

-

This compound

Protocol:

-

Aseptically dissect the thoracic aorta and remove any surrounding adipose and connective tissue.[5][6][7]

-

Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.[4][5][7]

-

Allow the matrix to polymerize at 37°C.[7]

-

Add serum-free medium containing different concentrations of this compound to each well.

-

Incubate for 7-14 days, replacing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings using a microscope.

-

Quantify the extent of microvessel sprouting by measuring the length and number of sprouts.

Conclusion and Future Directions

The epoxyeicosatrienoic acids are emerging as important regulators of angiogenesis, with significant therapeutic potential. While the pro-angiogenic effects of several EET regioisomers are well-documented, a notable gap exists in our understanding of the specific role of this compound. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate the angiogenic properties of this understudied molecule. Future studies should focus on generating robust quantitative data for this compound in various angiogenesis assays and elucidating its specific signaling mechanisms in endothelial cells. Such research will be critical in determining the potential of this compound as a novel target for pro- or anti-angiogenic therapies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. ahajournals.org [ahajournals.org]

- 4. 2.6. Aortic ring assay [bio-protocol.org]

- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aortic ring assay [protocols.io]

- 7. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

- 8. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]

Cellular Targets of 1,2-Epoxyeicosane: An In-depth Technical Guide

Introduction

1,2-Epoxyeicosane (1,2-EET) is a regioisomer of the epoxyeicosatrienoic acids (EETs), which are bioactive lipid mediators derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs, including 1,2-EET, play crucial roles in various physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and cell proliferation. Their therapeutic potential has garnered significant interest in the fields of cardiovascular disease, inflammation, and oncology. This technical guide provides a comprehensive overview of the known cellular targets of 1,2-EET and other EETs, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support researchers, scientists, and drug development professionals.

While specific quantitative data for the 1,2-EET isomer is limited in the current literature, this guide leverages available data from other well-studied EET regioisomers, such as 11,12-EET and 14,15-EET, to provide a representative understanding of the molecular interactions of this class of compounds. It is important to note that the biological activity can vary between different EET isomers.

Putative G-Protein Coupled Receptors (GPCRs)

A significant body of evidence suggests that EETs exert many of their effects through the activation of one or more G-protein coupled receptors. While a specific high-affinity EET receptor has yet to be cloned and definitively identified, functional studies and binding assays have provided valuable insights into its existence and signaling characteristics.

Quantitative Data

The interaction of EETs with putative GPCRs has been quantified primarily through radioligand binding assays and functional assays measuring downstream signaling events. The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has been identified as a potential low-affinity receptor for certain EETs.

| Ligand | Target | Assay Type | Quantitative Value (Ki) | Reference |

| 11,12-EET | GPR40 (Human) | Radioligand Displacement | 2.7 µM | [1] |

| 14,15-EET | GPR40 (Human) | Radioligand Displacement | 6.4 µM | [1] |

Note: Ki represents the inhibition constant and indicates the concentration of the competing ligand (EET) that displaces 50% of the radiolabeled ligand from the receptor.

Experimental Protocol: Radioligand Displacement Assay

This protocol describes a general method for determining the binding affinity of EETs to a putative GPCR, such as GPR40, expressed in a heterologous system.

Objective: To determine the inhibition constant (Ki) of 1,2-EET by measuring its ability to displace a known radiolabeled ligand from its receptor.

Materials:

-

Cell membranes from cells overexpressing the target GPCR (e.g., HEK293-GPR40)

-

Radiolabeled ligand (e.g., [³H]-TAK-875 for GPR40)

-

Unlabeled 1,2-EET (and other EET isomers for comparison)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane suspension

-

Increasing concentrations of unlabeled 1,2-EET (or other competitor)

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value)

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with the bound radioligand while the unbound ligand passes through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand displacement assay.

Signaling Pathway

The activation of a putative Gs-coupled receptor by EETs initiates a signaling cascade that leads to the activation of protein kinase A (PKA) and subsequent downstream effects.

Caption: Putative Gs-coupled GPCR signaling pathway for EETs.

Peroxisome Proliferator-Activated Receptors (PPARs)

EETs and their metabolites have been identified as endogenous ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that function as ligand-activated transcription factors. The activation of PPARs, particularly PPARα and PPARγ, is a key mechanism through which EETs exert their anti-inflammatory effects.

Quantitative Data

| Ligand | Target | Assay Type | Concentration | Effect | Reference |

| 14,15-EET | PPARα, PPARγ | Luciferase Reporter Assay | 10 µM | Significant activation | [2] |

| 14,15-EET | PPARγ | DNA Binding Activity Assay | 1 µM | Increased activity | [3] |

Experimental Protocol: PPAR Luciferase Reporter Assay

This protocol outlines a method to quantify the activation of PPARs by 1,2-EET using a luciferase reporter gene assay.

Objective: To measure the ability of 1,2-EET to activate PPARα or PPARγ transcriptional activity.

Materials:

-

Mammalian cell line (e.g., HEK293T or COS-7)

-

Expression plasmid for the PPAR of interest (e.g., pCMX-hPPARα)

-

Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-tk-Luc)

-

Control plasmid for transfection normalization (e.g., a β-galactosidase or Renilla luciferase plasmid)

-

Transfection reagent

-

1,2-EET

-

Known PPAR agonist as a positive control (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

Treatment: After a recovery period (e.g., 24 hours), replace the medium with fresh medium containing 1,2-EET at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer compatible with the luciferase assay.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalization: Measure the activity of the control reporter (e.g., β-galactosidase or Renilla luciferase) to normalize for variations in transfection efficiency.

-

Data Analysis: Express the results as fold activation relative to the vehicle control. Plot the fold activation as a function of the 1,2-EET concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathway

The activation of PPARs by EETs leads to the transcription of target genes and can also interfere with other signaling pathways, such as the pro-inflammatory NF-κB pathway.

Caption: PPAR-mediated signaling pathway for EETs.

Ion Channels

EETs have been shown to directly modulate the activity of several types of ion channels, which is a key mechanism for their effects on vascular tone and cellular excitability.

Identified Ion Channel Targets

-

Large-conductance Ca²⁺-activated K⁺ (BKCa) channels: Activation of BKCa channels in vascular smooth muscle cells leads to hyperpolarization and vasodilation.

-

ATP-sensitive K⁺ (KATP) channels: EETs can also activate KATP channels, contributing to their vasodilatory effects.

-

Transient Receptor Potential (TRP) channels: Certain EETs have been shown to activate members of the TRP channel family, such as TRPV4, which are involved in sensory transduction and vascular function.

Quantitative Data

Quantifying the effect of EETs on ion channels is typically done using electrophysiological techniques, which measure the electrical currents flowing through the channels.

| Ligand | Target | Assay Type | Concentration/Effect | Reference |

| EETs | BKCa channels | Electrophysiology | Nanomolar to low micromolar concentrations cause channel activation | General finding |

| 11,12-EET | BKCa channels | Electrophysiology | Low nanomolar concentrations induce activation | General finding |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general method for measuring the effect of 1,2-EET on ion channel activity in isolated cells.

Objective: To determine if 1,2-EET modulates the activity of a specific ion channel (e.g., BKCa) and to quantify this effect.

Materials:

-

Isolated cells expressing the ion channel of interest (e.g., vascular smooth muscle cells)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Glass micropipettes

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

1,2-EET

Procedure:

-

Cell Preparation: Plate isolated cells on a coverslip in a recording chamber mounted on the microscope stage.

-

Pipette Preparation: Pull glass micropipettes to a fine tip and fire-polish them. Fill the pipette with the intracellular solution. The resistance of the pipette should be in the range of 2-5 MΩ.

-

Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the surface of a cell. Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential. Apply a series of voltage steps or ramps to elicit ion channel currents.

-

Drug Application: Perfuse the bath with the extracellular solution containing 1,2-EET at various concentrations. Record the changes in the ion channel currents in the presence of the compound.

-

Data Analysis: Measure the amplitude and kinetics of the recorded currents. Plot the current amplitude as a function of the 1,2-EET concentration to generate a dose-response curve and determine the EC50 value.

Other Potential Targets

-

Thromboxane Receptors (TP receptors): Some studies have suggested that EETs may act as antagonists at thromboxane receptors, which could contribute to their anti-platelet and vasodilatory effects.

-

Soluble Epoxide Hydrolase (sEH): While not a signaling receptor, sEH is a critical enzyme that metabolizes EETs to their less active diol forms (dihydroxyeicosatrienoic acids, DHETs). Inhibition of sEH is a major therapeutic strategy to enhance the endogenous levels and beneficial effects of EETs.

This compound and other EETs are pleiotropic signaling molecules with a range of cellular targets that mediate their diverse biological effects. The primary targets identified to date include putative G-protein coupled receptors, peroxisome proliferator-activated receptors, and various ion channels. While the specific high-affinity GPCR for EETs remains to be definitively identified, ongoing research continues to unravel the complex signaling networks regulated by these lipid mediators. A deeper understanding of the molecular interactions of 1,2-EET with its cellular targets is crucial for the development of novel therapeutics aimed at harnessing the beneficial effects of this important class of signaling molecules. Further research is needed to obtain more specific quantitative data for the 1,2-EET isomer to better understand its unique biological profile.

References

The Role of Epoxyeicosatrienoic Acids (EETs) in Cardiovascular Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from arachidonic acid that play a crucial role in maintaining cardiovascular homeostasis. Produced by cytochrome P450 (CYP) epoxygenases, these molecules are potent vasodilators, possess significant anti-inflammatory properties, and contribute to the regulation of blood pressure. Their biological activity is tightly controlled by their metabolism, primarily through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme into less active dihydroxyeicosatrienoic acids (DHETs). This technical guide provides an in-depth overview of the synthesis, metabolism, and cardiovascular functions of EETs, with a focus on their signaling pathways and the methodologies used to study their effects. The modulation of EET levels, either through sEH inhibition or the administration of EET analogs, represents a promising therapeutic strategy for cardiovascular diseases such as hypertension, inflammation, and ischemic heart disease.

Introduction to Epoxyeicosatrienoic Acids (EETs)

EETs are a family of four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. They are synthesized from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies. Once formed, EETs can be incorporated into cell membrane phospholipids and released upon cellular stimulation. Their primary route of inactivation is hydrolysis by sEH. The balance between EET synthesis and degradation is a critical determinant of their biological effects. While the user's query specified "1,2-Epoxyeicosane," the vast body of scientific literature on epoxide signaling in the cardiovascular system focuses on the aforementioned arachidonic acid-derived EETs. It is presumed that the intended focus was on these well-characterized signaling molecules.

Synthesis and Metabolism of EETs